molecular formula C14H24N4O3S2 B7033470 N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1-sulfamoylpiperidine-4-carboxamide

N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1-sulfamoylpiperidine-4-carboxamide

Cat. No.: B7033470
M. Wt: 360.5 g/mol
InChI Key: HAQBSZYYOMZIRJ-UHFFFAOYSA-N
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Description

N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1-sulfamoylpiperidine-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a piperidine ring, and a sulfamoyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1-sulfamoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S2/c1-14(2,3)8-11-9-22-13(16-11)17-12(19)10-4-6-18(7-5-10)23(15,20)21/h9-10H,4-8H2,1-3H3,(H2,15,20,21)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQBSZYYOMZIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=CSC(=N1)NC(=O)C2CCN(CC2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1-sulfamoylpiperidine-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazole intermediate.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is typically introduced through the reaction of the piperidine-thiazole intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the carboxamide group to the piperidine-thiazole-sulfamoyl intermediate using standard amide bond formation techniques, such as the use of carbodiimides (e.g., EDCI) and coupling agents like HOBt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to introduce new substituents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1-sulfamoylpiperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1-sulfamoylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and sulfamoyl group are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1-sulfamoylpiperidine-4-carboxamide
  • N-(2,2-dimethylpropyl)-N,4-dimethyl-1,3-thiazol-2-amine
  • N-(1-cyano-1,2-dimethylpropyl)-4-methylbenzamide

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for diverse research applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

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